Positional Isomerism: Distinct Physicochemical and Structural Identity Compared to 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene
4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (target) and 1-(bromomethyl)-4-ethoxy-2-fluorobenzene (comparator, CAS 887338-81-0) are positional isomers with the same molecular formula (C9H10BrFO) and molecular weight (233.08 g/mol), but their different substitution patterns result in distinct physicochemical properties and, consequently, divergent biological and chemical behaviors . The target compound, with a CAS of 1441070-49-0, is unequivocally a different chemical entity from its isomer, CAS 887338-81-0 . This difference is critical, as even minor changes in substituent position can drastically alter a molecule's interaction with a biological target.
Comparator: CAS 887338‑81‑0
Same MW (233.08), distinct IUPAC names
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | CAS 1441070-49-0, IUPAC: 4-(bromomethyl)-1-ethoxy-2-fluorobenzene, MW: 233.08 g/mol, Formula: C9H10BrFO |
| Comparator Or Baseline | CAS 887338-81-0, IUPAC: 1-(bromomethyl)-4-ethoxy-2-fluorobenzene, MW: 233.08 g/mol, Formula: C9H10BrFO |
| Quantified Difference | Different CAS Number and IUPAC Name, indicating a unique structural isomer. |
| Conditions | N/A (Chemical Identity) |
Why This Matters
Ensuring procurement of the correct positional isomer is fundamental for SAR studies and to avoid introducing an uncharacterized impurity that could invalidate biological assays or lead to an unexpected reaction pathway.
